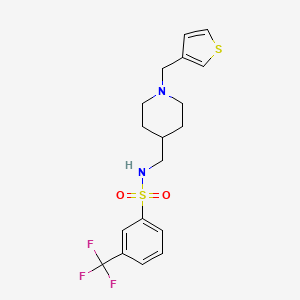
N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H21F3N2O2S2 and its molecular weight is 418.49. The purity is usually 95%.
BenchChem offers high-quality N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
The compound and its derivatives have been extensively studied for their potential in inhibiting membrane-bound phospholipase A2, showcasing their significance in reducing myocardial infarction size in coronary occluded rats (Oinuma et al., 1991). Similarly, research into the synthesis and characterization of celecoxib derivatives has revealed their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents, highlighting the broad spectrum of therapeutic applications (Küçükgüzel et al., 2013).
Chemical Reactivity and Linkage Formation
Investigations into the reactivity of related compounds have demonstrated their utility in the formation of glycosidic linkages, illustrating their role in synthetic chemistry and potential for creating diverse molecular structures (Crich & Smith, 2001).
Inhibition of Human Carbonic Anhydrase Isozymes
Sulfonamide derivatives have been explored for their inhibitory effects on human carbonic anhydrase isozymes, which are crucial for various physiological processes. These studies have identified compounds with low nanomolar activity against specific isozymes, suggesting potential applications in treating diseases associated with these enzymes (Alafeefy et al., 2015).
Potential for Cognitive Enhancement
Research has also delved into the cognitive-enhancing properties of sulfonamide compounds, particularly in aged rat models, indicating their potential in addressing cognitive deficits associated with aging and neurodegenerative diseases (Hirst et al., 2006).
Antihypertensive and Diuretic Properties
The antihypertensive and diuretic activities of N-sulfur derivatives of certain benzenesulfonamide compounds have been noted, pointing to their potential application in managing hypertension and promoting diuresis (Klioze & Novick, 1978).
Antimicrobial Activity
Further, some novel benzenesulfonamide derivatives have demonstrated significant antimicrobial activity, underscoring their potential in developing new antimicrobial agents (Desai, Makwana, & Senta, 2016).
Eigenschaften
IUPAC Name |
N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N2O2S2/c19-18(20,21)16-2-1-3-17(10-16)27(24,25)22-11-14-4-7-23(8-5-14)12-15-6-9-26-13-15/h1-3,6,9-10,13-14,22H,4-5,7-8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYYKTZCPNPYKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-(2-(2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)thiazol-4-yl)acetate](/img/structure/B2688677.png)
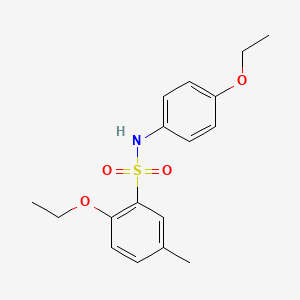
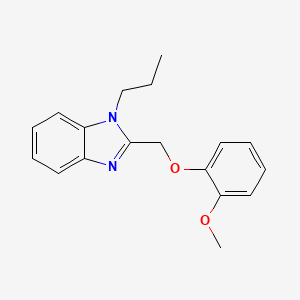
![N-(2,5-dimethoxyphenyl)-2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2688684.png)
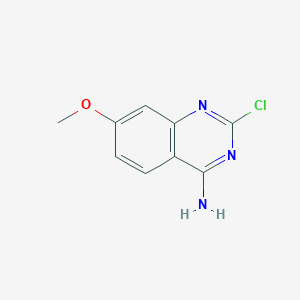
![5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2688689.png)
![Tert-butyl 1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B2688690.png)
![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B2688691.png)
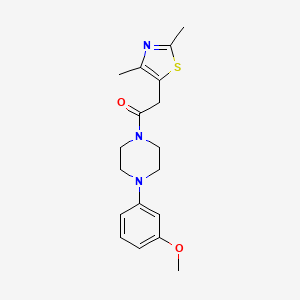

![N-[2-[3-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethylbenzamide](/img/structure/B2688694.png)


![8-(5-chloro-2-methylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2688700.png)